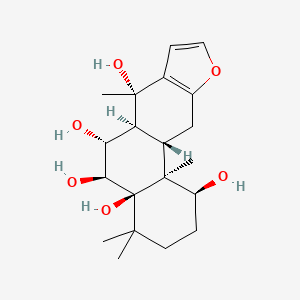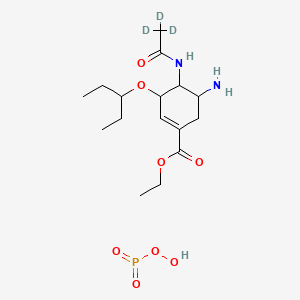
6-Bromo-(trihexylammonium)hexyl Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-(trihexylammonium)hexyl Bromide: is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a trihexylammonium group. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-(trihexylammonium)hexyl Bromide typically involves the reaction of hexylamine with 1,6-dibromohexane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the bromine atom, leading to the formation of the quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of a suitable solvent like acetonitrile or ethanol can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions:
Substitution Reactions: 6-Bromo-(trihexylammonium)hexyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include hexyl alcohol, hexyl cyanide, or hexyl thiol.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
科学的研究の応用
Chemistry: 6-Bromo-(trihexylammonium)hexyl Bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of 6-Bromo-(trihexylammonium)hexyl Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.
類似化合物との比較
- 6-Bromohexyl(trimethyl)ammonium bromide
- 6-Bromohexyl(triethyl)ammonium bromide
- 6-Bromohexyl(tripropyl)ammonium bromide
Comparison: Compared to its similar compounds, 6-Bromo-(trihexylammonium)hexyl Bromide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong surface activity, such as emulsification and antimicrobial action.
特性
分子式 |
C₂₄H₅₁Br₂N |
|---|---|
分子量 |
513.48 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride](/img/structure/B1150894.png)



